9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Overview
Description
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of isoindoloquinoline derivatives
Preparation Methods
The synthesis of 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves a multi-step process. One common method includes the intramolecular Friedel-Crafts reaction of acid chlorides such as isoindole-1-acetyl chlorides. The acids required for this reaction are prepared starting with 2-arylisoindole-1,3(2H)-diones (2-arylphthalimides) . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the aromatic rings.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other isoindoloquinoline derivatives such as:
- 11b,12-dihydro-5H-isoindolo2,1-bbenzazepine-7,13-dione
- 7,8,14,14a-tetrahydroisoindolo2,1-cbenzazocine-5,13-dione
- 6a,7-dihydroisoquinolino[2,3-a]quinoline-5,12-dione
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one lies in its specific nitro and diphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
9-nitro-5,5-diphenyl-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-25-22-17-20(29(31)32)15-16-21(22)26-28(25)24-14-8-7-13-23(24)27(33-26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCFEDVIRQOXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N4C(O2)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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